![molecular formula C11H11N3O2S B2367597 4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde CAS No. 442531-30-8](/img/structure/B2367597.png)

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

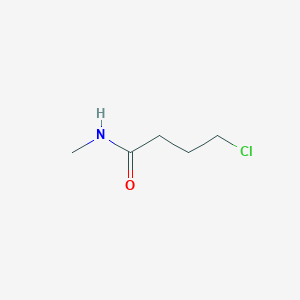

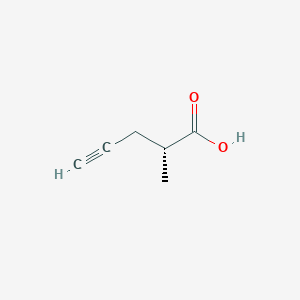

Molecular Structure Analysis

The molecular structure of “4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde” can be inferred from its name. It contains a 1,2,4-triazole ring attached to a benzaldehyde group via a thiomethyl linker. The benzaldehyde group is substituted with a methoxy group .科学的研究の応用

- The triazole ring in this compound can act as both a hydrogen bond acceptor and donor, making it an interesting scaffold for antimicrobial agents . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. Further studies could investigate its mechanism of action and optimize its efficacy.

- The 1,4-disubstituted 1,2,3-triazoles, including this compound, serve as surrogates for peptide bonds. They offer chemical and biological stability, making them valuable tools in drug discovery and peptide-based therapeutics . Investigating their interactions with enzymes and proteins could reveal novel drug candidates.

- Analogues containing a 1,2,4-triazole ring have shown promise in breast cancer therapy. FDA-approved drugs like letrozole and anastrozole, which contain similar triazole moieties, are used as first-line treatments for postmenopausal women with breast cancer . Researchers could explore the potential of this compound in inhibiting estrogen receptors or other relevant pathways.

- Triazole-containing compounds find use in various industrial applications. For instance, they are employed in dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (especially for copper alloys) . Investigating the specific properties of this compound for such applications could yield practical benefits.

- The synthesis of this compound involves the “click reaction” between 4-O-propargylated benzaldehyde and organic bromides/azides . Click chemistry is a powerful tool for creating diverse chemical libraries and functionalizing molecules. Researchers could explore its utility in designing new compounds.

Antimicrobial Activity

Peptide Bond Surrogate

Breast Cancer Treatment

Industrial Applications

Click Chemistry

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a variety of biological effects .

Mode of Action

It’s worth noting that the presence of two tryptophan residues located near to the peripheral site and to the catalytic cleft is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound has a predicted boiling point of 4376±550 °C and a predicted density of 129±01 g/cm3 .

Result of Action

Compounds with similar structures have been reported to produce a variety of biological effects .

Action Environment

It’s worth noting that the compound is a solid and is classified as a combustible solid .

特性

IUPAC Name |

4-methoxy-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-16-10-3-2-8(5-15)4-9(10)6-17-11-12-7-13-14-11/h2-5,7H,6H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVHCLQMQLAUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)

![2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole](/img/structure/B2367515.png)

![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)

![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)

![1-(6-methylbenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2367531.png)